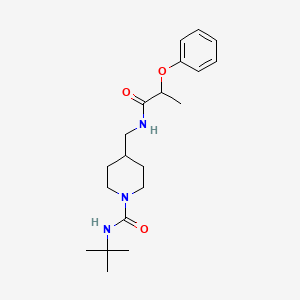

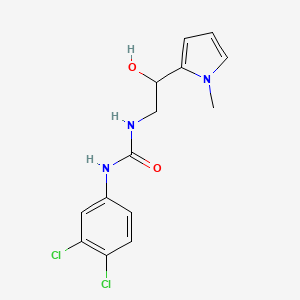

![molecular formula C15H12FN3O3S B2979042 (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 1396846-88-0](/img/structure/B2979042.png)

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several ring structures and functional groups. The fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group would all contribute to the overall structure.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group . These groups could potentially participate in various chemical reactions.

Applications De Recherche Scientifique

Antiproliferative Activity and Structural Analysis A compound with a similar heterocyclic structure, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The analysis emphasized the importance of inter and intra-molecular hydrogen bonds for the molecule's stability, potentially relevant for similar compounds like (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone in maintaining bioactive conformations (S. Benaka Prasad et al., 2018).

Heterocyclic Amide Synthesis via Microwave-Assisted Fries Rearrangement A methodology for synthesizing heterocyclic amides through a microwave-assisted Fries rearrangement was developed, involving the regioselective synthesis of similar fluorine-substituted heterocycles. This process, exemplified by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrates a solvent- and catalyst-free approach, offering insights into the potential synthetic pathways for structurally related compounds (R. Moreno-Fuquen et al., 2019).

Photostability and Spectroscopic Properties Enhancement Fluorination of fluorophores, including those with structures akin to (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone, can significantly enhance their photostability and spectroscopic properties. A study outlined the synthesis of fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions, highlighting the improved photophysical attributes that could be relevant for the compound (Zachary R. Woydziak et al., 2012).

Antimicrobial Activity Against Multidrug Resistant Strains Bioactive fluorenes study, including derivatives like 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogs, showed significant antimicrobial activity against multidrug-resistant strains. This suggests potential antimicrobial applications for compounds with similar structures, highlighting the importance of fluorine substitutions in enhancing bioactivity (E. Hussein et al., 2020).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as solubility could potentially influence the compound’s action and efficacy .

Propriétés

IUPAC Name |

[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-8-5-11(22-18-8)14(20)19-6-9(7-19)21-15-17-13-10(16)3-2-4-12(13)23-15/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFDXQIIQSDVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

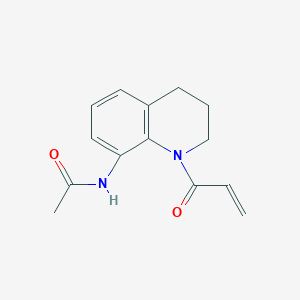

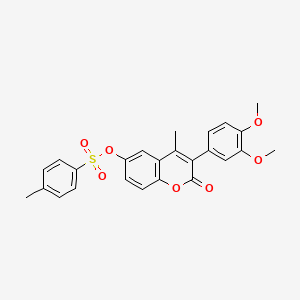

![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)

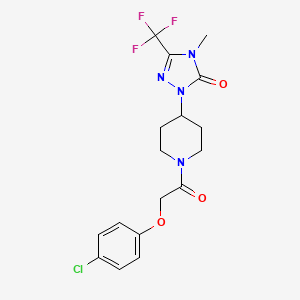

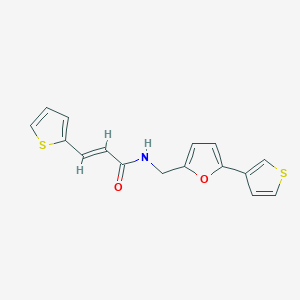

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2978962.png)

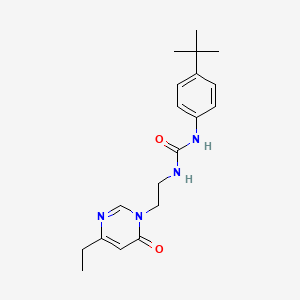

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)

![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/no-structure.png)

![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)